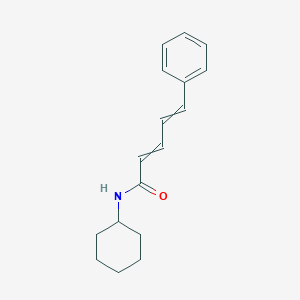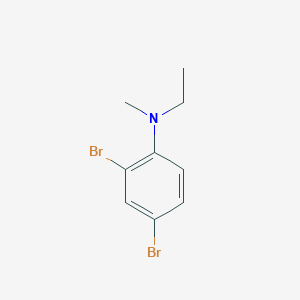
2,4-Dibromo-N-ethyl-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-N-ethyl-N-methylaniline is an organic compound with the molecular formula C9H11Br2N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by ethyl and methyl groups, and the hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N-ethyl-N-methylaniline typically involves the bromination of N-ethyl-N-methylaniline. The reaction is carried out by treating N-ethyl-N-methylaniline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2 and 4 positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where N-ethyl-N-methylaniline is continuously fed into a reactor containing bromine and a solvent. The reaction mixture is then subjected to controlled heating and stirring to achieve the desired bromination. The product is subsequently purified through techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-N-ethyl-N-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding aniline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted aniline derivatives where the bromine atoms are replaced by other functional groups.
Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.
Reduction Reactions: Products include aniline derivatives with reduced bromine content.
Scientific Research Applications
2,4-Dibromo-N-ethyl-N-methylaniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-N-ethyl-N-methylaniline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atoms and the ethyl and methyl groups on the nitrogen atom contribute to its reactivity and binding affinity. The compound may exert its effects through pathways involving electron transfer, covalent bonding, or non-covalent interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-N-methylaniline: Similar structure but lacks the ethyl group on the nitrogen atom.
2,6-Dibromo-N-ethyl-N-methylaniline: Similar structure but with bromine atoms at the 2 and 6 positions.
N-Ethyl-N-methylaniline: Lacks the bromine atoms on the benzene ring.
Uniqueness
2,4-Dibromo-N-ethyl-N-methylaniline is unique due to the specific positioning of the bromine atoms and the presence of both ethyl and methyl groups on the nitrogen atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62982-60-9 |
|---|---|
Molecular Formula |
C9H11Br2N |
Molecular Weight |
293.00 g/mol |
IUPAC Name |
2,4-dibromo-N-ethyl-N-methylaniline |
InChI |
InChI=1S/C9H11Br2N/c1-3-12(2)9-5-4-7(10)6-8(9)11/h4-6H,3H2,1-2H3 |
InChI Key |
FJZLRQJWFBCKAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=C(C=C(C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


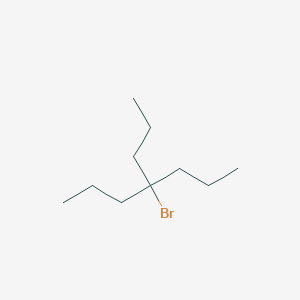
![(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene](/img/structure/B14516736.png)


![(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14516757.png)
![3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14516758.png)
![1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14516763.png)
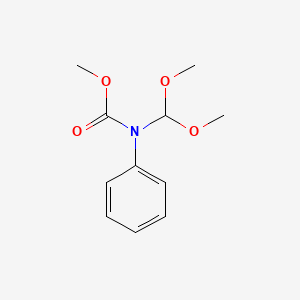

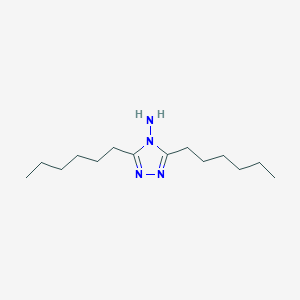
![N-{2-[(E)-Benzylideneamino]ethyl}cycloheptanimine](/img/structure/B14516785.png)

